molecular formula C13H10ClNO3 B580795 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene CAS No. 1355246-85-3

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene

Cat. No. B580795
CAS RN: 1355246-85-3
M. Wt: 263.677
InChI Key: XXTBLJLVGKEIBZ-UHFFFAOYSA-N
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Description

“4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” is a chemical compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.68 . It is used in various industries, including plastics, adhesives, and coatings, and it has potential biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves innovative methods for the preparation of m-aryloxy phenols, which allows for the preparation of complex m-aryloxy phenols with functional groups . For instance, in 2009, Yang obtained 3,3’-oxydiphenol from the interaction of 3-methoxyphenol with 3-bromanisole in the presence of a Cu-catalyst and subsequent cleavage of methyl groups with HBr in acetic acid .


Chemical Reactions Analysis

Phenol derivatives like “4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They undergo various chemical reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” include a molecular weight of 263.68 . Detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Indole Derivatives

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene: serves as a precursor in the synthesis of various indole derivatives. Indoles are significant in medicinal chemistry due to their presence in compounds with diverse biological activities. The compound’s structure allows for electrophilic substitution, facilitating the creation of new indole-based pharmacophores .

Development of Antiviral Agents

The nitro group and the chloro-methoxyphenyl moiety of this compound provide a platform for developing antiviral agents. By modifying these functional groups, researchers can synthesize derivatives with potential inhibitory activity against various viruses, including influenza and Coxsackie B4 virus .

Anti-inflammatory and Analgesic Research

The compound’s framework is useful in the design of molecules with anti-inflammatory and analgesic properties. Its derivatives can be compared with established drugs like indomethacin and celecoxib to evaluate their efficacy and side effects, such as ulcerogenic index .

Anticancer Activity

Researchers can utilize 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene to develop derivatives that exhibit cytotoxicity against cancer cell lines. The compound’s ability to be modified allows for the synthesis of molecules that can target specific cancer cells .

Material Science Applications

The unique structure of this compound makes it a candidate for creating materials with specific electronic properties. Its aromatic system can be incorporated into polymers or small molecules that are used in electronic devices .

Environmental Studies

This compound can be used as a model to study the environmental behavior of chlorinated aromatic compounds. Its stability and reactivity can provide insights into the degradation processes of similar pollutants in the environment .

Safety and Hazards

The safety data sheet for a similar compound, 2-chloro-1-methoxy-4-nitrobenzene, indicates that it is harmful if swallowed . It also suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Phenol derivatives like “4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene” have potential applications in various industries and as building blocks for the synthesis of bioactive natural products . Future research may focus on developing innovative synthetic methods and exploring their potential biological activities .

properties

IUPAC Name

4-chloro-2-methoxy-1-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)5-6-12(13)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBLJLVGKEIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742729
Record name 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1355246-85-3
Record name 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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